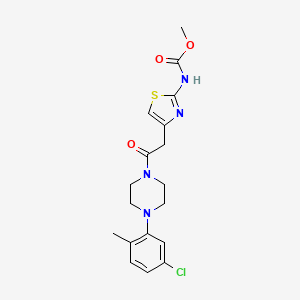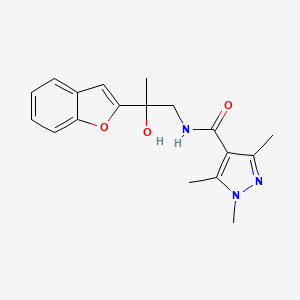
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone is a complex chemical entity that has garnered interest due to its potential applications in various scientific and industrial fields. Its structure includes a piperidinyl group bonded to a 3-chloropyridinyl moiety, with an additional thioether linkage to a fluorophenyl group. This configuration suggests diverse reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves a multi-step process, starting with the formation of the piperidine ring and subsequent attachment of the chloropyridinyl and fluorophenylthio groups. Common reagents include thionyl chloride, fluorobenzene, and piperidine. The reactions are generally conducted under controlled conditions to ensure the correct substitution patterns and functional group placements.
Industrial Production Methods: : Industrially, this compound can be produced using automated chemical reactors that maintain precise temperature, pressure, and solvent conditions to optimize yield and purity. Catalysts such as palladium or platinum may be used to facilitate specific reaction steps, particularly in the formation of the thioether linkage.
化学反応の分析
Types of Reactions: : 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone undergoes various chemical reactions, including:
Oxidation: : Converts sulfides to sulfoxides or sulfones.
Reduction: : Involves the reduction of the nitro or carbonyl groups.
Substitution: : Nucleophilic substitution reactions are common, particularly involving the chloropyridinyl and fluorophenyl groups.
Common Reagents and Conditions: : Typical reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution. Conditions often involve mild heating or the use of organic solvents such as dichloromethane or tetrahydrofuran.
Major Products Formed: : Major products include sulfoxides and sulfones from oxidation, reduced amines from reduction, and various substituted products depending on the nucleophile used in substitution reactions.
科学的研究の応用
This compound is widely used in scientific research due to its versatile reactivity and potential biological activity:
Chemistry: : Employed as an intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its interactions with biological molecules and potential as a therapeutic agent.
Medicine: : Explored for its potential pharmacological effects, including anti-inflammatory and antimicrobial properties.
Industry: : Utilized in the development of new materials and as a catalyst in organic synthesis.
作用機序
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The 3-chloropyridinyl and 4-fluorophenyl groups enable it to bind to specific active sites, modulating the activity of target proteins and pathways. The piperidinyl group enhances its solubility and bioavailability.
類似化合物との比較
Compared to other compounds with similar structures, 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Similar compounds might include:
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(phenyl)ethanone: : Lacks the fluorophenylthio group.
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(thio)ethanone: : Lacks the fluorophenyl group.
Each of these similar compounds might share some reactivity but differ significantly in biological activity and applications.
And there you have it—a dive into the world of this compound. This compound sure packs a punch in terms of versatility and potential, doesn’t it?
特性
IUPAC Name |
1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-(4-fluorophenyl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O2S/c19-16-11-21-8-5-17(16)24-14-6-9-22(10-7-14)18(23)12-25-15-3-1-13(20)2-4-15/h1-5,8,11,14H,6-7,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKKQONQBOQHSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-Methoxybenzenesulfonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine](/img/structure/B2971691.png)



![N-(2-chlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2971699.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2971701.png)

![5-(5,6,7,8-Tetrahydroquinazolin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2971705.png)
![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-methyl-N-phenylacetamide](/img/structure/B2971706.png)

![N'-benzyl-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide](/img/structure/B2971711.png)


